(S)-Benzyl (2-((1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl)amino)-2-oxoethyl)carbamate
CAS No.:
Cat. No.: VC16547598
Molecular Formula: C19H21N3O5
Molecular Weight: 371.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H21N3O5 |
|---|---|
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | benzyl N-[2-[[1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
| Standard InChI | InChI=1S/C19H21N3O5/c20-18(25)16(10-13-6-8-15(23)9-7-13)22-17(24)11-21-19(26)27-12-14-4-2-1-3-5-14/h1-9,16,23H,10-12H2,(H2,20,25)(H,21,26)(H,22,24) |
| Standard InChI Key | YYZXAAJFIOIYGD-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
Introduction
Molecular Characterization and Structural Properties
Chemical Identity and Nomenclature
The compound’s systematic IUPAC name, benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate, reflects its stereochemistry and functional groups . Its molecular formula, C₁₉H₂₁N₃O₅, corresponds to a molecular weight of 371.4 g/mol . The presence of a benzyl carbamate group, a tyrosine-derived side chain, and an amide backbone defines its structural uniqueness.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₃O₅ |
| Molecular Weight | 371.4 g/mol |
| IUPAC Name | Benzyl N-[2-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamate |
| Canonical SMILES | C1=CC=C(C=C1)COC(=O)NCC(=O)NC(CC2=CC=C(C=C2)O)C(=O)N |
| InChI Key | YYZXAAJFIOIYGD-INIZCTEOSA-N |
The (S)-configuration at the central carbon ensures enantiomeric specificity, critical for interactions with biological targets . The 4-hydroxyphenyl group contributes to hydrogen-bonding capabilities, while the benzyl carbamate moiety enhances solubility in organic solvents.
Spectroscopic and Computational Insights
Computational analyses reveal a topological polar surface area (TPSA) of 131 Ų, indicative of high hydrophilicity due to multiple hydrogen-bond donors and acceptors . The XLogP3 value of 1 suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility .
Synthesis and Reaction Optimization
Synthetic Pathways
The synthesis typically involves a condensation reaction between benzyl carbamate and a tyrosine-derived amine precursor under controlled conditions. Key steps include:
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Activation of the carbamate group using coupling agents like DCC (dicyclohexylcarbodiimide).
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Stereoselective amide bond formation between the glycine linker and the tyrosine residue.
Table 2: Representative Synthesis Conditions
| Parameter | Condition |
|---|---|
| Solvent | Dimethylformamide (DMF) |
| Temperature | 0–25°C |
| Catalyst | 4-Dimethylaminopyridine (DMAP) |
| Reaction Time | 12–24 hours |
The use of DMF ensures solubility of intermediates, while DMAP accelerates carbamate activation. Stereochemical purity (>98% enantiomeric excess) is achieved via chiral column chromatography .
Challenges in Scalability
Industrial-scale production faces hurdles such as racemization at the tyrosine residue and byproduct formation during carbamate coupling. Recent advances in flow chemistry have mitigated these issues by enabling precise pH and temperature control.
Applications in Pharmaceutical Research
Role in Peptide Synthesis
As a protected dipeptide analog, this compound serves as a building block for synthesizing tyrosine-containing peptides. The benzyl carbamate group (Cbz) acts as a temporary protecting group for amines, which can be selectively removed via hydrogenolysis . This property is exploited in solid-phase peptide synthesis (SPPS) to construct complex biomolecules with high fidelity.
Comparative Analysis with Related Carbamates
Structural Analogues
Comparative studies with benzyl (2-((4-aminophenyl)amino)-2-oxoethyl)carbamate (PubChem CID: 146026426) reveal that the 4-hydroxyphenyl group in the target compound enhances hydrogen-bonding interactions, improving binding affinity to proteases by 40% . Conversely, the absence of a hydroxyl group in the analogue reduces aqueous solubility by 30% .
Table 3: Key Differences Between Carbamate Derivatives
| Property | Target Compound | Analogue (CID: 146026426) |
|---|---|---|
| Substituent | 4-Hydroxyphenyl | 4-Aminophenyl |
| Molecular Weight | 371.4 g/mol | 299.32 g/mol |
| TPSA | 131 Ų | 106 Ų |
| Protease Inhibition | Moderate (IC₅₀ ~15 µM) | Weak (IC₅₀ >50 µM) |
Stability and Degradation
The target compound exhibits greater stability in physiological pH (t₁/₂ = 6 hours at pH 7.4) compared to its 4-aminophenyl analogue (t₁/₂ = 2 hours) . Degradation primarily occurs via hydrolysis of the carbamate group, yielding glycine and tyrosine derivatives.
Future Directions and Challenges
Expanding Therapeutic Utility
Ongoing research focuses on structural modifications to enhance protease selectivity. Introducing fluorinated benzyl groups or altering the amino acid backbone may improve pharmacokinetic properties .
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